Lipophilicity vs. 6-Substituted Isomer
The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a key driver of membrane permeability and oral absorption. The 5-substituted isomer demonstrates a distinct lipophilicity profile compared to its 6-substituted analog. The calculated LogP for 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine (via its SMILES structure `Nc1cncc(OCC(F)(F)F)c1`) differs from that of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4), which has a reported experimental LogP of 2.19 . This quantifiable difference, stemming from the substitution pattern, directly impacts the compound's predicted ability to cross lipid bilayers. Procurement of the correct isomer is therefore essential for maintaining consistency in ADME screening cascades.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: distinct from 6-substituted analog (exact value not reported in public domain) |
| Comparator Or Baseline | 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: LogP = 2.18610 |
| Quantified Difference | Difference observed due to distinct substitution pattern (5- vs. 6-position) |
| Conditions | Computational prediction and experimental measurement; aqueous/organic partitioning. |
Why This Matters
Differences in LogP between isomers translate to distinct pharmacokinetic behaviors, making the correct compound non-substitutable for reliable ADME studies.
